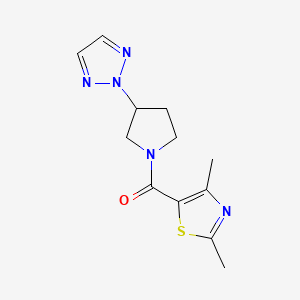
(3-(2H-1,2,3-トリアゾール-2-イル)ピロリジン-1-イル)(2,4-ジメチルチアゾール-5-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone” is a synthetic organic molecule that features a triazole ring, a pyrrolidine ring, and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
科学的研究の応用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science: It might be used in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes.
Receptor Binding: It might bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Diagnostics: It might be used in diagnostic assays.
Industry
Agriculture: The compound could be used in the development of new agrochemicals.
Manufacturing: It might be used in the synthesis of other complex molecules.
作用機序
Target of Action
Compounds containing similar moieties such as thiazole and triazole have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
It’s known that the thiazole and triazole moieties in the compound can interact with biological targets in multiple ways . For instance, the nitrogen atoms in the triazole ring can form hydrogen bonds with the target, while the sulfur atom in the thiazole ring can participate in hydrophobic interactions .
Biochemical Pathways
Compounds containing thiazole and triazole moieties are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed in the body . The metabolism and excretion of these compounds can vary depending on their specific structures and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
Compounds with similar structures have been reported to exhibit a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the biological target .
生化学分析
Biochemical Properties
The 1,2,3-triazole ring in (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds
Molecular Mechanism
Molecular docking studies of similar compounds suggest potential binding interactions with biomolecules and possible effects on enzyme inhibition or activation
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole, pyrrolidine, and thiazole rings, followed by their coupling. Common synthetic routes might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: This can be synthesized via a reductive amination reaction or through the cyclization of appropriate precursors.
Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling Reactions: The final step would involve coupling these rings together, possibly through amide bond formation or other suitable linkages.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could occur at the triazole or pyrrolidine rings.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at positions on the rings that are less sterically hindered.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
類似化合物との比較
Similar Compounds
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone: can be compared with other compounds containing triazole, pyrrolidine, and thiazole rings.
Uniqueness
Structural Features: The specific arrangement of the triazole, pyrrolidine, and thiazole rings.
Biological Activity: Unique interactions with biological targets.
特性
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-8-11(19-9(2)15-8)12(18)16-6-3-10(7-16)17-13-4-5-14-17/h4-5,10H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMJBOQDIILCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
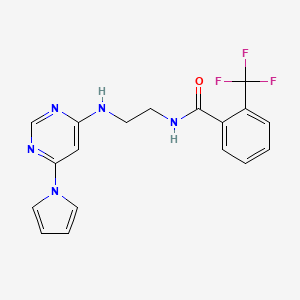
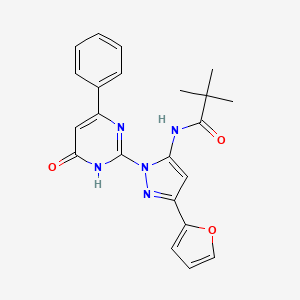
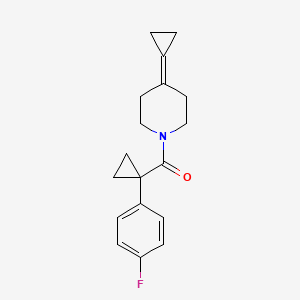
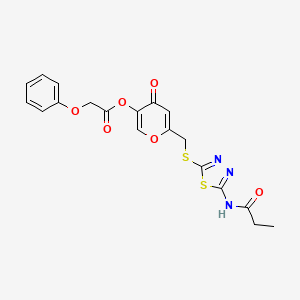
![[3,4-Bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2434704.png)
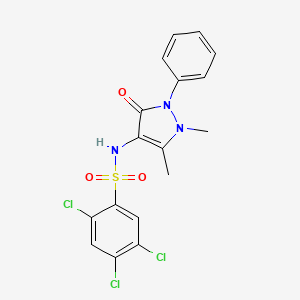
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2434709.png)

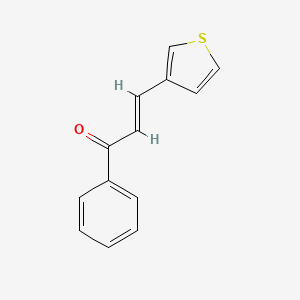
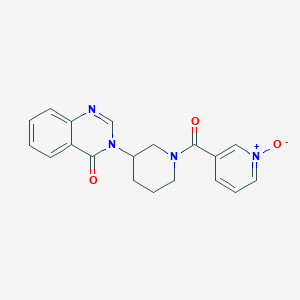
![1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2434714.png)
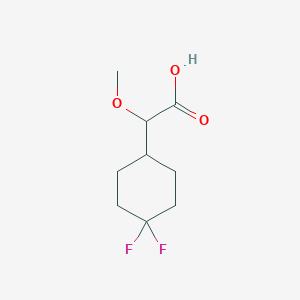
![2-(2-morpholinoacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2434716.png)
![methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate](/img/structure/B2434719.png)
